4'-Fluoroadenosine
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Overview
Description
4’-C-Fluoro-Adenosine is a fluorinated nucleoside analog, where a fluorine atom is substituted at the 4’ position of the ribose ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the conversion of a primary iodine to an alcohol using mCPBA (meta-Chloroperoxybenzoic acid), followed by global deprotection using sodium carbonate in methanol . Another approach involves enzymatic synthesis, where nucleoside kinases, nucleoside monophosphate kinases, and nucleoside diphosphate kinases are used as biocatalysts to convert nucleosides to nucleoside triphosphates .
Industrial Production Methods: Industrial production methods for 4’-C-Fluoro-Adenosine are still under development. The enzymatic synthesis method mentioned above is promising due to its efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions: 4’-C-Fluoro-Adenosine undergoes various chemical reactions, including substitution reactions where the fluorine atom can be replaced by other functional groups. It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used .
Common Reagents and Conditions: Common reagents used in the reactions of 4’-C-Fluoro-Adenosine include mCPBA for oxidation and sodium carbonate for deprotection . Rhodium catalysis has also been employed in complex cascade reactions involving this compound .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield alcohols, while substitution reactions can produce various fluorinated derivatives .
Scientific Research Applications
4’-C-Fluoro-Adenosine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4’-C-Fluoro-Adenosine involves its incorporation into nucleic acids, where it can act as an agonist for alpha protein kinase 1 (ALPK1). This enzyme plays a crucial role in the immune response, and modulation of ALPK1 activity is a desired strategy for treating some cancers . The fluorine atom at the 4’ position enhances the compound’s stability and bioactivity .
Comparison with Similar Compounds
- 2’-Deoxy-4’-C-ethynyl-2-fluoro-adenosine
- 4’-Ethynyl-2-fluoro-2’-deoxyadenosine
- Nucleocidin
Uniqueness: 4’-C-Fluoro-Adenosine is unique due to the specific placement of the fluorine atom at the 4’ position, which significantly alters its chemical and biological properties compared to other nucleosides. This unique substitution enhances its stability and bioactivity, making it a valuable compound in medicinal chemistry .
Biological Activity
4'-Fluoroadenosine (4'FA) is a fluorinated nucleoside that has garnered attention for its potential therapeutic applications, particularly in the fields of antiviral and anticancer research. This article explores the biological activity of 4'FA, highlighting its mechanisms of action, synthesis, and relevant case studies.
Overview of this compound
4'FA is a modified form of adenosine where a fluorine atom is substituted at the 4' position of the ribose sugar. This modification can significantly influence the compound's biological properties, including its interaction with enzymes and cellular pathways.
- Inhibition of Enzymatic Activity :
- Antiviral Activity :
- Cytostatic Effects :
Synthesis
The synthesis of this compound involves several chemical steps that introduce the fluorine atom at the desired position on the ribose sugar. Recent advancements in synthetic methodologies have improved yields and purity, making it more accessible for research and potential therapeutic applications .
Antiviral Efficacy
- Study on HIV-1 : Research has shown that nucleoside analogs retaining a 3'-OH group and modified at the 4'-position can effectively inhibit HIV-1 reverse transcriptase. Specifically, compounds like 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), which share structural similarities with 4'FA, have demonstrated subnanomolar potency against HIV-1 in primary cells .
Cytostatic Properties
- Cytostatic Activity : A study reported that 3'-fluoroadenosine exhibited significant cytostatic effects across different cell lines, confirming its potential as a therapeutic agent against cancer . The cytostatic effects were attributed to its ability to interfere with cellular processes involved in proliferation.
Comparative Biological Activity Table
Compound | Mechanism of Action | Antiviral Activity | Cytostatic Effects |
---|---|---|---|
This compound (4'FA) | Inhibits AdoHcy hydrolase | Yes | Yes |
EFdA | Inhibits HIV-1 reverse transcriptase | Highly potent | Moderate |
3'-Fluoroadenosine | Interferes with cellular proliferation | Moderate | Significant |
Properties
IUPAC Name |
(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-fluoro-2-(hydroxymethyl)oxolane-3,4-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5O4/c11-10(1-17)6(19)5(18)9(20-10)16-3-15-4-7(12)13-2-14-8(4)16/h2-3,5-6,9,17-19H,1H2,(H2,12,13,14)/t5-,6+,9-,10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTNWXWYIDVBLZ-MLTZYSBQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)(CO)F)O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@](O3)(CO)F)O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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